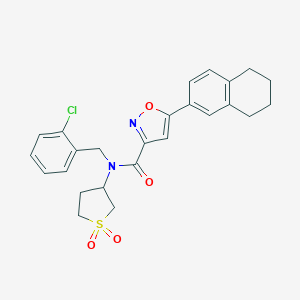
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
The mechanism of action of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide is not fully understood. However, it has been suggested that this compound may act as a modulator of neurotransmitter release and synaptic plasticity. It may also modulate the activity of ion channels and receptors in the brain.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can modulate the release of neurotransmitters such as glutamate and acetylcholine. It has also been shown to enhance synaptic plasticity and memory formation in animal models. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide in lab experiments is its potential as a tool for studying the mechanisms of synaptic plasticity and memory formation. This compound may also have potential as a drug discovery tool for the identification of novel drug targets. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the biochemical and physiological effects of this compound.
将来の方向性
There are several future directions for the study of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the study of its potential as a tool for studying the mechanisms of synaptic plasticity and memory formation. Further studies are also needed to fully elucidate the mechanism of action of this compound and to identify its potential drug targets.
合成法
The synthesis of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide involves several steps. The first step is the preparation of 5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxylic acid. This is followed by the reaction of the acid with thionyl chloride and then with tetrahydrothiophene. The resulting product is then reacted with 2-chlorobenzylamine to give the final product.
科学的研究の応用
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as a novel therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been studied for its potential as a tool for studying the mechanisms of synaptic plasticity and memory formation. In pharmacology, this compound has been investigated for its potential as a drug discovery tool for the identification of novel drug targets.
特性
製品名 |
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide |
|---|---|
分子式 |
C25H25ClN2O4S |
分子量 |
485 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H25ClN2O4S/c26-22-8-4-3-7-20(22)15-28(21-11-12-33(30,31)16-21)25(29)23-14-24(32-27-23)19-10-9-17-5-1-2-6-18(17)13-19/h3-4,7-10,13-14,21H,1-2,5-6,11-12,15-16H2 |
InChIキー |
YVOXCSXMSPNICX-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)N(CC4=CC=CC=C4Cl)C5CCS(=O)(=O)C5 |
正規SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)N(CC4=CC=CC=C4Cl)C5CCS(=O)(=O)C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B264163.png)
![6-(4-chlorophenyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B264165.png)
![(3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one](/img/structure/B264166.png)
![Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B264175.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B264177.png)
![2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide](/img/structure/B264193.png)
![1-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)ethyl]sulfanyl}-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B264199.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide](/img/structure/B264202.png)
![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide](/img/structure/B264206.png)
![7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264209.png)
![7-Chloro-1-(2,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264212.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264217.png)
![(6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264223.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B264235.png)